Pralsetinib -

Pralsetinib

Catalog Number: EVT-279644
CAS Number:
Molecular Formula: C27H32FN9O2
Molecular Weight: 533.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pralsetinib (BLU-667) is a highly potent and selective inhibitor of the rearranged during transfection (RET) protein tyrosine kinase. [] It is classified as a small molecule kinase inhibitor, specifically a type I tyrosine kinase inhibitor. [] Pralsetinib plays a crucial role in scientific research focusing on understanding the role of RET in various cancers and developing effective therapeutic strategies for RET-driven tumors. [] Research involving Pralsetinib encompasses a wide range of activities, including:

  • Investigating the mechanisms of RET activation and downstream signaling pathways. []
  • Studying the role of RET in different tumor types, including lung cancer, thyroid cancer, and other solid tumors. [, ]
  • Developing preclinical models to evaluate the efficacy and safety of Pralsetinib. []
  • Conducting clinical trials to assess the clinical activity and safety of Pralsetinib in patients with RET-altered cancers. []
  • Identifying mechanisms of resistance to Pralsetinib and developing strategies to overcome resistance. [, ]
Mechanism of Action

Pralsetinib functions by selectively and potently inhibiting the activity of RET kinase, a protein involved in cell signaling and growth. [] The mechanism of action involves:

  • Binding to the ATP-binding pocket: Pralsetinib directly binds to the ATP-binding site of RET kinase, preventing ATP from binding and providing the energy needed for kinase activation. []
  • Inhibition of RET phosphorylation: This binding prevents autophosphorylation of RET, a crucial step for its activation. []
  • Disruption of downstream signaling: By inhibiting RET kinase activity, Pralsetinib disrupts the downstream signaling pathways responsible for promoting cell proliferation, survival, and other tumor-promoting activities. []
Applications

Pralsetinib is primarily studied for its potential therapeutic applications in various cancers driven by RET alterations. [] Its scientific applications include:

  • Preclinical studies: Pralsetinib is extensively used in preclinical models to investigate its efficacy against various RET-driven cancers, including lung cancer, thyroid cancer, and other solid tumors. [] These studies involve evaluating Pralsetinib's ability to inhibit tumor growth, induce cell death, and alter signaling pathways in vitro and in vivo.
  • Clinical trials: Numerous clinical trials are underway to evaluate Pralsetinib's safety and efficacy in patients with RET-altered cancers. [] These trials aim to determine optimal dosing regimens, assess treatment response, identify potential biomarkers for response and resistance, and characterize the long-term safety profile of Pralsetinib.
  • Drug resistance studies: Research efforts focus on understanding the mechanisms of acquired resistance to Pralsetinib and developing strategies to overcome resistance. [] These studies involve identifying resistance mutations in RET, exploring combination therapies with other targeted agents, and investigating novel approaches to target resistant tumors.

Real-world examples:

  • The ARROW study, a phase I/II clinical trial, demonstrated that Pralsetinib showed robust and durable antitumor activity across multiple advanced solid tumor types, regardless of RET fusion genotype, and was well tolerated. [, ]
  • Studies have shown that Pralsetinib effectively targets tumors harboring various RET alterations, including fusions with different partner genes and specific RET point mutations. [, , ]
  • Researchers are exploring the potential of Pralsetinib as neoadjuvant therapy for NSCLC patients with RET rearrangements, demonstrating promising radiologic downstaging and response rates in early case reports. []
Future Directions
  • Overcoming Resistance: Developing strategies to address acquired resistance to Pralsetinib, such as identifying new RET inhibitors effective against resistant mutations, exploring combination therapies, and investigating alternative approaches to target resistant tumors. [, ]
  • Expanding Clinical Applications: Investigating Pralsetinib's potential in treating other RET-driven cancers, including rare tumor types and cancers with RET overexpression, through preclinical studies and clinical trials. [, ]
  • Optimizing Treatment Strategies: Refining dosing regimens, identifying predictive biomarkers for response and resistance, and exploring the potential of Pralsetinib in combination with other therapies to improve patient outcomes. [, ]
  • Investigating long-term effects: Evaluating the long-term safety profile of Pralsetinib and potential impact on quality of life in patients with RET-altered cancers. []

Selpercatinib

Compound Description: Selpercatinib (LOXO-292, LY3527723) is a highly selective RET inhibitor. Like pralsetinib, it received FDA approval for the treatment of RET-altered cancers, including RET fusion-positive NSCLC and thyroid cancer [, , , , , , , , , , , , , , , , , , , , , , ].

Cabozantinib

Compound Description: Cabozantinib is a multi-kinase inhibitor with activity against RET, MET, and VEGFR2, among others. It was approved for treating medullary thyroid cancer (MTC), regardless of RET mutational status, but showed limited efficacy compared to selective RET inhibitors [, , , , , , , , , , , , , , , , , , , , , , ].

Relevance: Although cabozantinib inhibits RET, its broader kinase inhibition profile leads to a higher risk of side effects compared to pralsetinib [, , , , , , , , , , , , , , , , , , , , , , ]. Clinical trials demonstrated superior efficacy of pralsetinib over cabozantinib in patients with RET-mutant MTC [, , ].

Vandetanib

Compound Description: Vandetanib is another multi-kinase inhibitor with activity against RET, VEGFR, and EGFR. Similar to cabozantinib, it was an earlier treatment option for MTC but showed limited efficacy compared to selective RET inhibitors [, , , , , , , , , , , , , , , , , , , , , , ].

Relevance: Vandetanib's broader kinase inhibition profile, like that of cabozantinib, contributes to a less favorable side effect profile compared to pralsetinib [, , , , , , , , , , , , , , , , , , , , , , ]. Clinical data favors pralsetinib over vandetanib in terms of efficacy and safety in RET-mutant MTC [, , ].

TPX-0046

Compound Description: TPX-0046 is a potent, next-generation RET inhibitor designed to overcome resistance mechanisms observed with first-generation RET inhibitors like selpercatinib and pralsetinib [, , ].

Relevance: TPX-0046 targets a wider range of RET mutations, including those conferring resistance to pralsetinib, making it a potential therapeutic option for patients who develop resistance to first-generation RET inhibitors [, , ].

Lovatinib

Compound Description: Lovatinib is a multi-kinase inhibitor targeting VEGFR, PDGFR, and FGFR, among others. While it has shown some activity against RET, it is not as selective as pralsetinib or selpercatinib [].

Relevance: Lovatinib's broad kinase inhibition profile makes it less desirable compared to the more selective RET inhibitors like pralsetinib, particularly in the context of RET-driven cancers [].

Zeteletinib

Compound Description: Zeteletinib is a next-generation RET inhibitor designed to overcome resistance to first-generation RET inhibitors, including those with the G810S mutation, which confers resistance to both selpercatinib and pralsetinib [].

Relevance: Zeteletinib represents a potential therapeutic option for patients who develop resistance to pralsetinib, particularly those with the G810S mutation. Its ability to overcome this specific resistance mechanism highlights its potential clinical utility [].

Ponatinib

Compound Description: Ponatinib is a multi-kinase inhibitor with activity against BCR-ABL, FGFR, and RET, among others. It demonstrates varying degrees of efficacy against different RET fusion variants [].

Ritlecitinib

Compound Description: Ritlecitinib is a selective JAK3 inhibitor, primarily investigated for its immunomodulatory effects. It has been shown to reduce IL-2 release from Jurkat T cells, similar to pralsetinib, suggesting a potential off-target effect of pralsetinib on the JAK3 pathway [].

Relevance: The observation that both pralsetinib and ritlecitinib can reduce IL-2 release suggests a potential off-target effect of pralsetinib on the JAK3 pathway, which may contribute to its side effect profile, such as opportunistic infections [].

HSN608

Compound Description: HSN608 is a novel alkynyl nicotinamide-based RET inhibitor developed to overcome resistance to selpercatinib and pralsetinib, particularly against G810 mutations [, ].

Relevance: HSN608 effectively inhibits various RET G810 mutants, including those resistant to pralsetinib, making it a potential next-generation RET inhibitor for patients who develop resistance to currently approved therapies [, ].

HSL476 and HSL468

Compound Description: HSL476 and HSL468 are structurally similar alkynyl nicotinamide-based RET inhibitors, comparable to HSN608, designed to target selpercatinib/pralsetinib-resistant RET G810 mutants [].

Relevance: Like HSN608, these compounds represent potential next-generation RET inhibitors, demonstrating efficacy against various RET G810 mutants, including those resistant to pralsetinib, suggesting their potential in overcoming acquired resistance [].

HSN748

Compound Description: HSN748, another nicotinamide-based RET kinase inhibitor, specifically targets selpercatinib/pralsetinib-resistant RET (G810C/R) solvent-front mutations [].

Relevance: Similar to HSN608, HSL476, and HSL468, HSN748 represents a potential next-generation RET inhibitor with the capability to overcome resistance mediated by G810 mutations, potentially offering a treatment avenue for patients who fail on pralsetinib or selpercatinib due to these specific mutations [].

Afatinib, Crizotinib, and Osimertinib

Compound Description: Afatinib, crizotinib, and osimertinib are tyrosine kinase inhibitors (TKIs) targeting EGFR, ALK/MET, and EGFR, respectively. They are commonly used in treating various cancers, and their plasma concentrations are often monitored using UPLC-MS/MS, a technique also employed to measure pralsetinib levels [].

Relevance: While not structurally related to pralsetinib, these TKIs highlight the importance of UPLC-MS/MS in therapeutic drug monitoring, a technique applicable to pralsetinib as well. This suggests the potential for personalizing pralsetinib dosing based on individual patient pharmacokinetic profiles [].

Erlonitinib and Poziotinib

Compound Description: Erlonitinib and poziotinib are both EGFR inhibitors investigated for their potential in enhancing the activity of RET inhibitors in overcoming resistance [].

Relevance: These compounds, in combination with RET inhibitors like pralsetinib, demonstrated an additive effect in preclinical studies, suggesting a potential strategy to overcome RET inhibitor resistance by targeting bypass pathways, such as the EGFR pathway [].

SU11274

Compound Description: SU11274 is a MET inhibitor investigated for its potential in combination therapy with RET inhibitors to overcome resistance [].

Relevance: While SU11274 alone did not show efficacy in overcoming RET inhibitor resistance, its investigation highlights the importance of understanding and targeting bypass pathways, like MET signaling, which might contribute to acquired resistance to RET inhibitors like pralsetinib [].

Everolimus

Compound Description: Everolimus is an mTOR inhibitor that, in combination with RET inhibitors like pralsetinib, demonstrated increased anti-tumor activity in preclinical studies, suggesting its potential in overcoming acquired resistance [].

Relevance: Similar to erlotinib and poziotinib, everolimus, by targeting the mTOR pathway, highlights a potential strategy for enhancing the efficacy of RET inhibitors and overcoming resistance by blocking downstream signaling pathways that become activated upon RET inhibition [].

Trametinib

Compound Description: Trametinib is a MEK inhibitor that, like everolimus, demonstrated increased anti-tumor activity when combined with RET inhibitors in preclinical studies, further supporting the strategy of targeting downstream signaling pathways to overcome resistance [].

Relevance: Trametinib, by targeting the MEK pathway, strengthens the evidence for combination therapies that block downstream signaling cascades, like MAPK signaling, which become activated upon RET inhibition and contribute to acquired resistance to RET inhibitors like pralsetinib [].

Gilteritinib and Midostaurin

Compound Description: Gilteritinib and midostaurin are both FLT3 inhibitors investigated for their activity against FLT3-mutant cell lines [].

Relevance: While these compounds target FLT3, their inclusion in a study profiling pralsetinib underscores the importance of comprehensive in vitro profiling for identifying potential off-target effects and new therapeutic opportunities [].

Duvelisib

Compound Description: Duvelisib is a PI3K inhibitor identified for its activity against FLT3-mutant cell lines, similar to gilteritinib and midostaurin [].

Relevance: Duvelisib's inclusion, alongside FLT3 inhibitors, in a study profiling pralsetinib highlights the importance of comprehensive in vitro profiling for understanding the complex interplay of kinase pathways and identifying potential combination therapies [].

Alectinib and Anlotinib

Compound Description: Alectinib and anlotinib are both tyrosine kinase inhibitors used in the treatment of NSCLC. Alectinib specifically targets ALK, while anlotinib has broader activity against VEGFR, PDGFR, FGFR, and c-Kit [].

Relevance: While these drugs are not structurally related to pralsetinib, their use in a patient with NSCLC prior to receiving pralsetinib highlights the limitations of other targeted therapies in patients with RET fusion-positive NSCLC and emphasizes the need for specific RET inhibitors like pralsetinib in this patient population [].

Lenvatinib

Compound Description: Lenvatinib is a multi-kinase inhibitor with activity against VEGFR, FGFR, PDGFR, RET, and KIT. It has demonstrated efficacy in various cancers, including thyroid cancer [, ].

Relevance: Lenvatinib's inclusion alongside pralsetinib in a case report of a patient with NSCLC harboring multiple RET fusions underscores the potential for pralsetinib's efficacy even in cases with complex RET rearrangements and renal insufficiency, potentially offering a more targeted approach compared to multi-kinase inhibitors with a broader activity profile [].

Properties

Product Name

Pralsetinib

IUPAC Name

N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide

Molecular Formula

C27H32FN9O2

Molecular Weight

533.6 g/mol

InChI

InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1

InChI Key

GBLBJPZSROAGMF-SIYOEGHHSA-N

SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC

Solubility

Soluble in DMSO

Synonyms

Pralsetinib; BLU-667; BLU 667; BLU667;

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC

Isomeric SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.